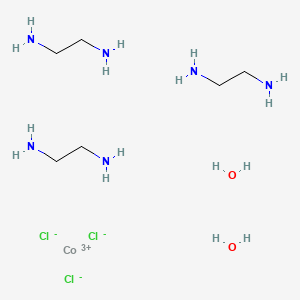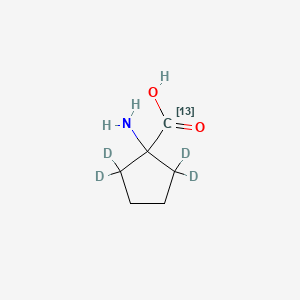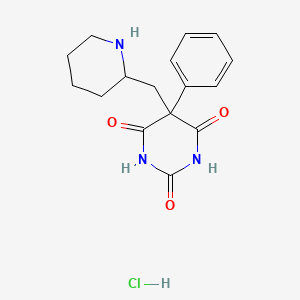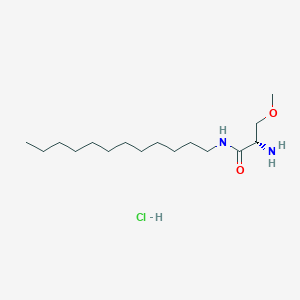
Tris(ethylenediamine)cobalt(III)chloridedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic compound with the formula [Co(en)3]Cl3, where “en” is the abbreviation for ethylenediamine . It is the chloride salt of the coordination complex [Co(en)3]3+ . This trication was important in the history of coordination chemistry because of its stability and its stereochemistry .
Synthesis Analysis
The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Molecular Structure Analysis
The cation [Co(en)3]3+ is octahedral with Co-N distances in the range 1.947–1.981 Å . The N-Co-N angles are 85° within the chelate rings and 90° between nitrogen atoms on adjacent rings . The complex can be resolved into enantiomers that are described as Δ and Λ .Chemical Reactions Analysis
The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Physical And Chemical Properties Analysis
This compound has a molar mass of 345.59 . It appears as a yellow-orange solid . It decomposes at a melting point of 275 °C (527 °F; 548 K) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tris(ethylenediamine)cobalt(III) chloride dihydrate serves as a precursor in the synthesis of complex compounds. For example, its synthesis, characterization, and single crystal X-ray diffraction (XRD) analysis have been thoroughly investigated. Such studies not only reveal the compound's structural geometry but also its potential antimicrobial and cytotoxic properties. One study synthesized a related cobalt complex and analyzed its antimicrobial and cytotoxic activities, demonstrating good antimicrobial properties and a notable cytotoxic IC50 value against certain cells (Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014).
Photochemical Reactions
The tris(ethylenediamine)cobalt(III) ion is involved in photo-ligand substitution reactions, where it undergoes ligand exchange under specific light irradiation conditions. This process demonstrates the compound's reactivity and the influence of light on its chemical behavior, with studies reporting unusually high quantum yields for these reactions (Nakashima & Kida, 1977).
Educational Applications
In the context of education, experiments with tris(ethylenediamine)cobalt(III) compounds facilitate the demonstration of coordination chemistry techniques to undergraduate students. These experiments can include the synthesis, resolution of enantiomeric compounds, and analysis of enantiomeric purity using 59Co NMR spectroscopy, highlighting the practical application of coordination compounds in learning environments (Borer, Russell, Settlage, & Bryant, 2002).
Catalysis and Racemization
The compound also shows catalytic properties, for instance, in the racemization of its own ion. The presence of activated carbon can significantly accelerate the racemization process of the tris(ethylenediamine)cobalt(III) ion at relatively low temperatures, providing insights into catalytic mechanisms and surface phenomena (Dwyer & Sargeson, 1960).
Ion Pair Formation Studies
Ion pair formation with various anions in different solvents has been studied extensively using tris(ethylenediamine)cobalt(III) chloride dihydrate. These studies offer valuable data on the conductance behavior of complex ions in solutions, enhancing our understanding of ion interactions and solvent effects on ion pair formation. Research has detailed the conductometric determination of ion-pair formation constants, shedding light on the interactions between the cobalt complex and various anions in aqueous solutions (Katayama & Tamamushi, 1971).
Mecanismo De Acción
The specific function of Tris(ethylenediamine)cobalt(III)chloridedihydrate involves the reversible hydration of carbon dioxide . It may stimulate the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Safety and Hazards
Tris(ethylenediamine)cobalt(III)chloridedihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H28Cl3CoN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746548 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207802-43-5 |
Source


|
| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)